Bis(2,2-di-tert-butoxyethyl)mercury

Description

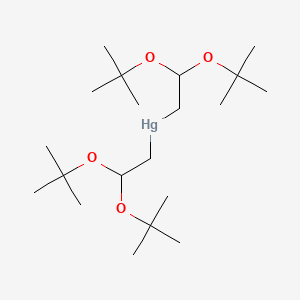

Bis(2,2-di-tert-butoxyethyl)mercury is an organomercury compound characterized by two 2,2-di-tert-butoxyethyl ligands bonded to a central mercury atom. Its structure features bulky tert-butoxy groups, which confer steric hindrance and influence its physicochemical properties, including stability, solubility, and reactivity.

Properties

CAS No. |

87989-34-2 |

|---|---|

Molecular Formula |

C20H42HgO4 |

Molecular Weight |

547.1 g/mol |

IUPAC Name |

bis[2,2-bis[(2-methylpropan-2-yl)oxy]ethyl]mercury |

InChI |

InChI=1S/2C10H21O2.Hg/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*8H,1H2,2-7H3; |

InChI Key |

LNUKVSDWIRGJQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(C[Hg]CC(OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-di-tert-butoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-di-tert-butoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-di-tert-butoxyethyl)mercury undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

Reduction: Reduction reactions can convert the compound back to elemental mercury.

Substitution: The 2,2-di-tert-butoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the presence of a strong nucleophile, such as sodium methoxide, and are carried out in polar solvents like methanol or ethanol.

Major Products Formed

Oxidation: Mercury(II) oxide and tert-butyl alcohol.

Reduction: Elemental mercury and 2,2-di-tert-butoxyethanol.

Substitution: Various substituted mercury compounds depending on the nucleophile used.

Scientific Research Applications

Bis(2,2-di-tert-butoxyethyl)mercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the manufacturing of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which bis(2,2-di-tert-butoxyethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been the subject of extensive research to understand its toxicological effects.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of Bis(2,2-di-tert-butoxyethyl)mercury and analogous compounds are summarized below:

Notes:

Environmental and Health Impacts

Organomercury compounds, including this compound, are bioaccumulative and toxic to nervous systems. Key comparisons:

Notes:

- Methylmercury remains the most hazardous due to its ability to cross the blood-brain barrier, but bulky organomercury compounds like this compound may exhibit delayed toxicity due to slower metabolic breakdown .

Adsorption and Environmental Fate

Comparative adsorption efficiency of mercury-containing compounds (from gas-phase studies):

Insights :

- This compound’s low volatility reduces its interaction with adsorption materials designed for ionic or elemental mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.